(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Description

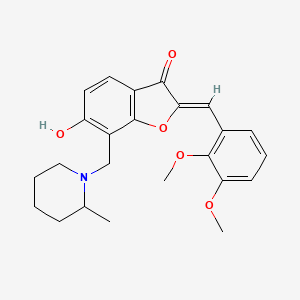

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one features a benzofuran-3(2H)-one core substituted with:

- A 2,3-dimethoxybenzylidene group at position 2, contributing to electron-rich aromatic interactions.

- A hydroxy group at position 6, enabling hydrogen bonding and solubility modulation.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-7-4-5-12-25(15)14-18-19(26)11-10-17-22(27)21(30-24(17)18)13-16-8-6-9-20(28-2)23(16)29-3/h6,8-11,13,15,26H,4-5,7,12,14H2,1-3H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRUEBJBIBOHNI-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic, anti-inflammatory, and analgesic properties, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran core, which is known for its diverse biological activities.

1. Cytotoxic Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the benzofuran ring can influence the cytotoxicity and apoptosis induction in cancer cells. In particular, compounds with specific functional groups have demonstrated the ability to induce reactive oxygen species (ROS) generation and apoptosis in K562 leukemia cells .

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Compound 6 | K562 | 15 µM | Induces apoptosis via ROS generation |

| Compound 8 | K562 | 20 µM | Induces apoptosis via mitochondrial pathway |

2. Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties. A related compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF and IL-1, suggesting that the compound may modulate inflammatory responses effectively . The mechanism involves suppression of NF-κB activity in macrophage cells.

3. Analgesic Activity

The analgesic properties of benzofuran derivatives have been explored in various models of nociception. For example, a derivative exhibited dose-dependent analgesic effects comparable to traditional analgesics like aspirin and acetaminophen but with greater potency . The analgesic action was found to be independent of opioid pathways, indicating a unique mechanism of action.

Case Studies

Several studies have highlighted the biological potential of similar benzofuran compounds:

- Study on Antinociceptive Effects : A study evaluated a benzofuran derivative's antinociceptive effects across multiple models, revealing significant pain relief without notable side effects typically associated with opioid analgesics .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various benzofuran derivatives against different cancer cell lines, establishing a correlation between structural modifications and biological activity .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Benzylidene Group)

The benzylidene substituent significantly impacts electronic properties and binding affinity. Key comparisons include:

Key Observations :

- Methoxy vs. Hydroxy : The target compound’s 2,3-dimethoxy group increases lipophilicity compared to dihydroxy analogues (e.g., 6e, 6h), favoring membrane permeability but reducing aqueous solubility .

- Fluorine and Thiophene : Fluorine in enhances metabolic stability, while thiophene in may alter binding specificity in sulfur-rich biological environments.

Substituent Variations at Position 7

The (2-methylpiperidin-1-yl)methyl group distinguishes the target compound from analogues with simpler or bulkier substituents:

Key Observations :

Key Observations :

- Synthetic Efficiency : Compound 6e achieves a higher yield (63.8%) compared to 6h (22.1%), suggesting substituent position (2,3 vs. 2,6) influences reaction kinetics.

- Thermal Stability : The dihydroxy analogue 6e has a higher melting point (292–293°C) than 6h (268–269°C), likely due to stronger intermolecular H-bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.